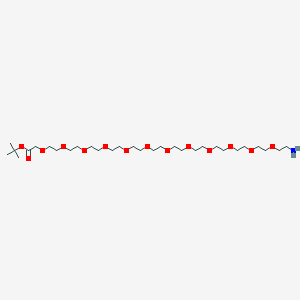
HS-C6-PEG9-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HS-C6-PEG9-acid is a polyethylene glycol (PEG)-based linker used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . The compound consists of a hexyl (C6) chain linked to a PEG chain with nine ethylene glycol units, terminating in a carboxylic acid group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HS-C6-PEG9-acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available hexylamine and PEG9, which is a PEG chain with nine ethylene glycol units.
Coupling Reaction: The hexylamine is reacted with PEG9 under conditions that promote the formation of an amide bond. This is usually achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane (DCM).
Acidification: The resulting product is then treated with an acid, such as hydrochloric acid (HCl), to convert the terminal amine group into a carboxylic acid, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
HS-C6-PEG9-acid can undergo various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Substitution: Nucleophilic substitution reactions at the terminal carboxylic acid group.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts like sulfuric acid (H2SO4).
Amidation: Uses amines and coupling reagents such as DCC and NHS.
Substitution: Employs nucleophiles like alkoxides or amines under basic conditions.
Major Products
Esters: Formed from esterification reactions.
Amides: Resulting from amidation reactions.
Substituted Derivatives: Produced from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
HS-C6-PEG9-acid is widely used in scientific research, particularly in the following areas:
Chemistry: As a linker in the synthesis of complex molecules, including PROTACs.
Biology: In the study of protein degradation pathways and the development of targeted therapies.
Medicine: For the design of drugs that can selectively degrade disease-causing proteins.
Industry: In the production of specialized chemicals and materials.
Wirkmechanismus
HS-C6-PEG9-acid functions as a linker in PROTACs, which work by:
Binding to Target Proteins: One end of the PROTAC molecule binds to the target protein.
Recruiting E3 Ligase: The other end binds to an E3 ubiquitin ligase.
Ubiquitination: The target protein is ubiquitinated, marking it for degradation by the proteasome.
Degradation: The ubiquitinated protein is degraded by the proteasome, reducing its levels in the cell.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
HS-C6-PEG4-acid: A shorter PEG chain with four ethylene glycol units.
HS-C6-PEG12-acid: A longer PEG chain with twelve ethylene glycol units.
HS-C6-PEG9-amine: Similar structure but terminates in an amine group instead of a carboxylic acid.
Uniqueness
HS-C6-PEG9-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility, making it highly effective as a linker in PROTACs .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(6-sulfanylhexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O11S/c26-25(27)5-7-29-9-11-31-13-15-33-17-19-35-21-23-36-22-20-34-18-16-32-14-12-30-10-8-28-6-3-1-2-4-24-37/h37H,1-24H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPCJBPVVLMZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCS)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O11S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














